molecular formula C11H11NO2 B11903783 Ethyl indolizine-3-carboxylate

Ethyl indolizine-3-carboxylate

Cat. No.: B11903783
M. Wt: 189.21 g/mol
InChI Key: HTISETIWJXKYNV-UHFFFAOYSA-N
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Description

Ethyl indolizine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The indolizine scaffold is a privileged structure in drug discovery due to its unique electronic properties and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl indolizine-3-carboxylate typically involves the cyclization of pyrrole derivatives with suitable electrophiles. One common method is the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates under specific conditions . This method allows for the selective formation of the indolizine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Ethyl indolizine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl indolizine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl indolizine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the electronic properties of the indolizine ring, which allows for strong binding to biological macromolecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ethyl indolizine-3-carboxylate can be compared with other indolizine derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

ethyl indolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-6-9-5-3-4-8-12(9)10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTISETIWJXKYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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